N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of piperazine, thiophene, and nitrobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, which can be reacted with a suitable alkylating agent to introduce the propan-2-yl group.
Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-methylpiperazin-1-yl)-1-(phenyl)propan-2-yl)-4-nitrobenzenesulfonamide
- N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-aminobenzenesulfonamide
Uniqueness
N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities compared to its analogs.
Properties
IUPAC Name |
N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-14(19-28(25,26)16-7-5-15(6-8-16)22(23)24)18(17-4-3-13-27-17)21-11-9-20(2)10-12-21/h3-8,13-14,18-19H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKACAHQFTOBJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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